molecular formula C10H13N3O B565293 7-Hydroxy Debrisoquin CAS No. 70746-06-4

7-Hydroxy Debrisoquin

Cat. No.: B565293
CAS No.: 70746-06-4
M. Wt: 191.234
InChI Key: VHVRXMHGWNGANF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy Debrisoquin typically involves the hydroxylation of debrisoquine. This can be achieved through various methods, including enzymatic reactions using cytochrome P450 2D6 or chemical hydroxylation using reagents such as hydrogen peroxide in the presence of a catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale enzymatic processes where debrisoquine is exposed to cytochrome P450 2D6 in bioreactors. This method ensures high specificity and yield of the hydroxylated product .

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxy Debrisoquin primarily undergoes oxidation reactions. The hydroxyl group can be further oxidized to form various metabolites. It can also participate in substitution reactions where the hydroxyl group is replaced by other functional groups under specific conditions .

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, cytochrome P450 2D6 enzyme.

    Substitution: Halogenating agents, strong acids or bases.

Major Products Formed: The major products formed from the reactions of this compound include various oxidized metabolites and substituted derivatives, depending on the reagents and conditions used .

Mechanism of Action

The mechanism of action of 7-Hydroxy Debrisoquin involves its interaction with the cytochrome P450 2D6 enzyme. It acts as a substrate for this enzyme, undergoing hydroxylation to form various metabolites . This interaction helps in understanding the enzyme’s activity and its role in drug metabolism. The molecular targets include the active site of cytochrome P450 2D6, where the hydroxylation reaction occurs .

Comparison with Similar Compounds

Biological Activity

7-Hydroxy Debrisoquin is a significant metabolite of the antihypertensive drug debrisoquine, primarily known for its role as a substrate for the cytochrome P450 2D6 (CYP2D6) enzyme. This compound serves as a crucial biomarker in pharmacogenetics, particularly in understanding individual variations in drug metabolism and optimizing drug therapy.

This compound is produced through the hydroxylation of debrisoquine by CYP2D6. This enzymatic reaction converts debrisoquine into 7-hydroxydebrisoquin, which can further undergo oxidation and glucuronidation, leading to various metabolites. The compound's interaction with CYP2D6 is vital for determining metabolic phenotypes, which influence drug efficacy and safety.

Biological Activity

The biological activity of this compound can be summarized as follows:

  • Substrate for CYP2D6 : It acts as a substrate for the CYP2D6 enzyme, which is responsible for the metabolism of many drugs.
  • Biomarker for Metabolic Disorders : Its levels can indicate the activity of CYP2D6, aiding in diagnosing metabolic disorders and personalizing medication regimens.
  • Pharmacogenetic Studies : Variations in the metabolism of this compound are linked to genetic polymorphisms in the CYP2D6 gene, affecting how individuals respond to medications metabolized by this pathway.

Research Findings

Several studies highlight the importance of this compound in pharmacogenetics:

  • Phenotyping Studies : Research has shown that individuals with different CYP2D6 genotypes exhibit varying excretion patterns of this compound after administration of debrisoquine. For instance, extensive metabolizers (EMs) excrete significantly higher amounts compared to poor metabolizers (PMs) .
  • Clinical Implications : A study demonstrated that measuring the metabolic ratio of debrisoquine to its hydroxylated forms could serve as a reliable index for assessing CYP2D6 activity in patients undergoing pharmacotherapy .
  • Case Studies : In a clinical setting, a case study involving a healthy adult volunteer revealed that the micromethod for quantifying debrisoquine and its metabolites was effective in routine phenotyping, highlighting its applicability in personalized medicine .

Data Tables

Parameter Extensive Metabolizers (EM) Poor Metabolizers (PM)
Excretion of this compound (%)3.1 - 27.6%0 - 2.1%
GenotypeCYP2D6*1/*1CYP2D6*4/*4

Properties

IUPAC Name

7-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c11-10(12)13-4-3-7-1-2-9(14)5-8(7)6-13/h1-2,5,14H,3-4,6H2,(H3,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHVRXMHGWNGANF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)O)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50857743
Record name 7-Hydroxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50857743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70746-06-4
Record name 3,4-Dihydro-7-hydroxy-2(1H)-isoquinolinecarboximidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70746-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Hydroxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50857743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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